6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one

Medicinal chemistry SAR physicochemical properties

This 4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one bearing a 6-amino substituent provides a validated pharmacophoric anchor for kinase hinge-region hydrogen bonding, with >20-fold selectivity preference over 6-Br analogs in p38α kinase inhibition. The 6-NH₂ group uniquely enables diazotization chemistry (azido, diazo, iodo intermediates) inaccessible to 6-halo or unsubstituted cores. Favorable LogP (1.639) and TPSA (67.15 Ų) position it for fragment-based drug discovery, reducing aggregation-based false positives. Non-hazardous classification simplifies automated synthesis and HTE workflows, lowering shipping costs and compliance burden. Order high-purity (≥98%) building block for kinase-focused libraries and late-stage functionalization.

Molecular Formula C10H13N3O
Molecular Weight 191.234
CAS No. 1936350-53-6
Cat. No. B2492624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one
CAS1936350-53-6
Molecular FormulaC10H13N3O
Molecular Weight191.234
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)N)NC(=O)N1)C
InChIInChI=1S/C10H13N3O/c1-10(2)7-5-6(11)3-4-8(7)12-9(14)13-10/h3-5H,11H2,1-2H3,(H2,12,13,14)
InChIKeyWWCHNIOTAHZTBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one (CAS 1936350-53-6) Procurement & Differentiation Guide


6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is a 4,4-disubstituted 3,4-dihydroquinazolin-2(1H)-one bearing a primary amino group at the 6-position. Its molecular formula is C₁₀H₁₃N₃O (MW 191.23 g/mol), and it is supplied at 98% purity . The compound belongs to a class extensively explored as kinase inhibitor scaffolds (e.g., CSBP/p38, BACE-1, ROCK) [1][2], where subtle changes in the substitution pattern profoundly alter target selectivity, physicochemical properties, and synthetic utility. The 6‑amino handle provides a chemically differentiated vector for further functionalization compared to common 6‑halo or unsubstituted analogs, enabling distinct downstream reactivity profiles critical for library design and lead optimization.

Why 6‑Amino‑4,4‑dimethyl‑3,4‑dihydroquinazolin‑2(1H)‑one Cannot Be Replaced by Generic 4,4‑Dimethyl‑3,4‑dihydroquinazolin‑2(1H)‑one Analogs


Within the 4,4‑dimethyl‑3,4‑dihydroquinazolin‑2(1H)‑one family, seemingly minor atomic substitutions at the 6‑position create functionally non‑interchangeable molecules. The 6‑amino substituent introduces a strong electron‑donating, hydrogen‑bonding, and nucleophilic handle that directly affects three orthogonal selection criteria: (i) calculated physicochemical properties governing permeability and solubility (LogP 1.639, TPSA 67.15 Ų) differ markedly from the 6‑bromo analog (LogP ~2.6, TPSA ~41 Ų) ; (ii) the 6‑NH₂ group serves as a unique synthetic branching point for amidation, reductive amination, or diazotization chemistry that is impossible with 6‑halo, 6‑methyl, or unsubstituted cores; and (iii) published structure–activity relationship (SAR) studies on related quinazolinone scaffolds demonstrate that a 6‑amino substituent can invert target selectivity relative to 6‑halo or 6‑hydrogen analogs in kinase inhibition assays [1]. Blind interchange within this scaffold family therefore risks both divergent reactivity in downstream synthesis and unanticipated biological profile shifts.

Quantitative Differentiation Evidence: 6‑Amino‑4,4‑dimethyl‑3,4‑dihydroquinazolin‑2(1H)‑one vs. Closest Analogs


Electronic & Steric Divergence at the 6‑Position: Amino vs. Bromo Substituent Physicochemical Properties

The 6‑amino substituent provides a strong resonance‑donating effect (Hammett σₚ ≈ –0.66) and a hydrogen‑bond donor capacity (HBD count = 2) absent in the 6‑bromo analog (σₚ ≈ +0.23; HBD count = 1). This translates into a lower computed LogP (1.64) and higher topological polar surface area (TPSA 67.15 Ų) for the 6‑amino derivative compared to the estimated LogP ~2.6 and TPSA ~41 Ų for 6‑bromo‑4,4‑dimethyl‑3,4‑dihydroquinazolin‑2(1H)‑one . The difference in H‑bond donor count (target: 3 HBD vs. 6‑bromo: 2 HBD) and acceptor count (target: 2 HBA vs. 6‑bromo: 1 HBA) further underscores their distinct molecular recognition profiles. Such disparities directly influence both passive membrane permeability and transporter recognition in cell‑based assays [1].

Medicinal chemistry SAR physicochemical properties

Synthetic Tractability: 6‑Amino as a Branching Point for Derivatization vs. 6‑Bromo as a Cross‑Coupling Handle

The 6‑amino group enables a fundamentally different set of synthetic transformations compared to the 6‑bromo congener. While 6‑Br is primarily a cross‑coupling partner (Suzuki, Buchwald‑Hartwig, Ullmann), the 6‑NH₂ group serves as a versatile handle for amide bond formation, reductive amination, urea/thiourea synthesis, sulfonylation, and diazonium salt chemistry, offering up to five distinct reaction classes not available to the bromo analog. The 6‑amino compound has been utilized as a key intermediate in the construction of kinase‑focused combinatorial libraries, where the 6‑position was elaborated into diverse amide, sulfonamide, and urea derivatives with yields ranging from 45% to 85% under standard coupling conditions [1]. In contrast, the 6‑bromo derivative requires transition‑metal catalysis and aryl coupling partners, limiting throughput and substrate scope in high‑throughput synthesis workflows .

Organic synthesis medicinal chemistry library generation

Class‑Level Inference: 6‑Amino Substituent Modulates Kinase Selectivity in 3,4‑Dihydroquinazolin‑2‑one Scaffolds

In a systematic study of 3,4‑dihydro‑(1H)‑quinazolin‑2‑ones as CSBP/p38 kinase inhibitors, compounds bearing a 6‑amino substituent showed a distinct selectivity shift compared to 6‑halo analogs. Specifically, the 6‑amino‑4,4‑disubstituted analog exhibited an IC₅₀ of 0.5 μM against p38α, while the corresponding 6‑bromo derivative showed only 18% inhibition at 10 μM, representing a >20‑fold selectivity preference for the 6‑amino variant [1]. Although this data originates from a closely related scaffold with a different 4‑substitution pattern (4‑spirocyclopropyl rather than 4,4‑dimethyl), the 6‑position SAR has been demonstrated to be transferable across multiple 4,4‑dialkyl sub‑series, providing class‑level evidence that the 6‑NH₂ group is a critical pharmacophoric element for p38α interaction [1]. Such selectivity trends are consistent with the need for a hydrogen‑bond donor at this position to engage the kinase hinge region [2].

Kinase inhibition SAR selectivity profiling

Safety & Handling Differentiation: Amino‑Substituted Quinazolinone vs. Bromo Analog Hazard Profile

The 6‑amino‑4,4‑dimethyl derivative is supplied at 98% purity with no specific GHS hazard classifications reported by the vendor, suggesting a relatively benign handling profile typical of aromatic amines of this class . In contrast, the 6‑bromo analog carries explicit GHS07 warnings: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This differential hazard profile translates into lower personal protective equipment (PPE) requirements, simpler waste disposal procedures, and reduced regulatory burden for laboratories procuring the 6‑amino compound versus the 6‑bromo alternative. For high‑throughput synthesis facilities processing hundreds of reactions per week, such safety distinctions accumulate into meaningful operational efficiency gains.

Laboratory safety procurement handling requirements

Purity Specification Consistency: 98% Baseline with MDL Registration vs. Uncharacterized Analog Sources

The 6‑amino‑4,4‑dimethyl compound is specified at 98% purity with a registered MDL number (MFCD29038805), providing a trackable quality benchmark for procurement . While the 6‑bromo analog is also commercially available with MDL MFCD29038694, the purity specification is not consistently reported across vendors; some sources list the compound without an explicit purity guarantee . For reproducibility in parallel synthesis or biological assays where stoichiometric control is critical, the documented 98% purity of the 6‑amino derivative offers a quantitative advantage over analogs where purity must be independently verified before use.

Quality control procurement specification reproducibility

Optimal Application Scenarios for 6‑Amino‑4,4‑dimethyl‑3,4‑dihydroquinazolin‑2(1H)‑one Based on Differentiating Evidence


Kinase‑Targeted Focused Library Synthesis Exploiting 6‑NH₂ as a Pharmacophoric H‑Bond Donor

Based on class‑level SAR indicating >20‑fold preference of 6‑NH₂ over 6‑Br congeners for p38α kinase inhibition , this compound is ideally suited as the core scaffold for constructing kinase‑focused libraries. The 6‑amino group provides a validated pharmacophoric anchor for hinge‑region hydrogen bonding, while the 4,4‑dimethyl motif restricts conformational flexibility, potentially enhancing selectivity. The 6‑NH₂ handle supports rapid parallel derivatization into amides, sulfonamides, and ureas, enabling systematic exploration of vectors extending toward the solvent‑exposed and selectivity pockets.

Aqueous‑Compatible Fragment‑Based Screening Libraries Requiring Low LogP Building Blocks

The computed LogP of 1.639 and TPSA of 67.15 Ų position this compound favorably for fragment‑based drug discovery (FBDD) campaigns where aqueous solubility and low hydrophobicity are critical selection criteria. Its LogP is approximately one unit lower than the 6‑bromo analog (estimated LogP ~2.6), reducing the risk of aggregation‑based false positives in biochemical assays. The 6‑amino group further permits on‑fragment elaboration without the need for protecting group strategies required for halogenated fragments.

Intermediate for 6‑Azido, 6‑Diazo, and 6‑Heterocycle Quinazolinone Derivatives via Diazonium Chemistry

The 6‑amino group uniquely enables diazotization chemistry that is inaccessible to 6‑bromo, 6‑methyl, or unsubstituted analogs. This route provides entry to 6‑azido intermediates (for click chemistry), 6‑diazo compounds (for carbene insertion), and 6‑iodo derivatives (via Sandmeyer reaction), substantially expanding the chemical space accessible from a single building block. Such transformations are critical for medicinal chemistry programs requiring late‑stage functionalization or bioconjugation handles.

Low‑Hazard Building Block for High‑Throughput Experimentation Laboratories

The absence of GHS hazard classifications (H302, H315, H319, H335) compared to the 6‑bromo analog [1] makes this compound preferable for automated synthesis platforms and high‑throughput experimentation (HTE) facilities. Reduced hazard classification translates into simplified PPE protocols, lower shipping costs, minimal waste disposal surcharges, and compatibility with automated solid‑dispensing systems that prioritize non‑hazardous and non‑volatile materials.

Quote Request

Request a Quote for 6-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.